molecular formula C16H13ClN2O B5772343 3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one

Cat. No.: B5772343
M. Wt: 284.74 g/mol
InChI Key: WQWISDZATTWYTQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one is an organic compound belonging to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core substituted with a 3-chloro-4-methylphenyl group at the 3-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-methylbenzoic acid.

    Formation of Quinazolinone Core: The 3-chloro-4-methylaniline undergoes a cyclization reaction with 2-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.

    Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 3-chloro-4-methylphenyl isocyanate to introduce the 3-chloro-4-methylphenyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in key biological processes, such as kinases or proteases.

    Pathways Involved: It can interfere with signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methylphenylboronic acid
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-7-8-12(9-14(10)17)19-11(2)18-15-6-4-3-5-13(15)16(19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWISDZATTWYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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